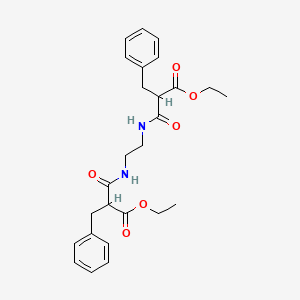
diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a complex molecule that is synthesized using a specific method and has a unique mechanism of action that makes it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that play a role in inflammation and tumor growth. The compound has also been found to bind to certain metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) has a range of biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. The compound has also been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) is its versatility in various scientific research applications. It is a stable compound that can be easily synthesized in large quantities with high purity. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are several future directions related to diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) that could be explored. One potential area of research is the development of new fluorescent probes for metal ion detection. Another area of research could be the investigation of the compound's potential as an anti-cancer agent. Additionally, further studies could be conducted to better understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) is a complex molecule that has a range of potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) involves the condensation reaction between diethyl malonate and 1,2-ethanediamine. The resulting product is then reacted with benzyl bromide to obtain the final compound. This method has been optimized to produce high yields of the compound with a purity of over 95%.
Aplicaciones Científicas De Investigación
Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-benzyl-3-oxopropanoate) has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
ethyl 2-benzyl-3-[2-[(2-benzyl-3-ethoxy-3-oxopropanoyl)amino]ethylamino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-3-33-25(31)21(17-19-11-7-5-8-12-19)23(29)27-15-16-28-24(30)22(26(32)34-4-2)18-20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFQHFVQRJTREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)NCCNC(=O)C(CC2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzyl-3-[2-[(2-benzyl-3-ethoxy-3-oxopropanoyl)amino]ethylamino]-3-oxopropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)

![ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4988060.png)

![2-[4-methyl-1-(4-methylphenyl)-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B4988092.png)
![2-[(4-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4988100.png)
![2-{4-[(2-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4988106.png)
![5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B4988121.png)
![5-(2,5-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4988129.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4988136.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4988145.png)
![3-(4-bromophenyl)-5-(5-chloro-2-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4988148.png)
![2-[2-(4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4988154.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)